molecular formula C10H8O2 B14052673 4-Methoxy-1aH-indeno[1,2-b]oxirene

4-Methoxy-1aH-indeno[1,2-b]oxirene

Cat. No.: B14052673
M. Wt: 160.17 g/mol
InChI Key: UDEJPRXQXXMDFF-UHFFFAOYSA-N
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Description

5-methoxyindene 1,2-oxide: is an organic compound with the molecular formula C10H10O2 It is a derivative of indene, featuring a methoxy group at the 5-position and an epoxide ring spanning the 1,2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxyindene 1,2-oxide typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindene.

    Epoxidation: The double bond in the indene ring is oxidized to form the epoxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods: While specific industrial production methods for 5-methoxyindene 1,2-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methoxyindene 1,2-oxide can undergo further oxidation reactions, potentially leading to the formation of more complex oxygenated products.

    Reduction: The epoxide ring can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction of the epoxide ring.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Diols: Formed from the reduction of the epoxide ring.

    Substituted Indenes: Formed from nucleophilic substitution reactions involving the methoxy group.

Scientific Research Applications

Chemistry: 5-methoxyindene 1,2-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research into the biological activity of 5-methoxyindene 1,2-oxide and its derivatives is ongoing

Industry: In the industrial sector, 5-methoxyindene 1,2-oxide can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-methoxyindene 1,2-oxide involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activity, including its ability to modify proteins and nucleic acids.

Comparison with Similar Compounds

    Indene: The parent compound of 5-methoxyindene 1,2-oxide, lacking the methoxy group and epoxide ring.

    5-methoxyindene: Similar to 5-methoxyindene 1,2-oxide but without the epoxide ring.

    Indene 1,2-oxide: Lacks the methoxy group but contains the epoxide ring.

Uniqueness: 5-methoxyindene 1,2-oxide is unique due to the presence of both the methoxy group and the epoxide ring

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methoxy-1aH-indeno[1,2-b]oxirene

InChI

InChI=1S/C10H8O2/c1-11-7-2-3-8-6(4-7)5-9-10(8)12-9/h2-5,10H,1H3

InChI Key

UDEJPRXQXXMDFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3C(=C2)O3

Origin of Product

United States

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